methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate
CAS No.: 27722-26-5
Cat. No.: VC7311365
Molecular Formula: C16H15NO4
Molecular Weight: 285.299
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27722-26-5 |
|---|---|
| Molecular Formula | C16H15NO4 |
| Molecular Weight | 285.299 |
| IUPAC Name | methyl 4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzoate |
| Standard InChI | InChI=1S/C16H15NO4/c1-20-14-5-3-4-12(15(14)18)10-17-13-8-6-11(7-9-13)16(19)21-2/h3-10,18H,1-2H3 |
| Standard InChI Key | KDVYPSRCDMNXQP-LICLKQGHSA-N |
| SMILES | COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate consists of:
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A methyl benzoate backbone substituted at the para position with an imine group.
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A 2-hydroxy-3-methoxybenzaldehyde moiety forming the Schiff base linkage.
The E-configuration of the imine bond is confirmed by crystallographic studies of analogous compounds, which show planar geometry around the C=N bond .
Table 1: Key Molecular Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₅NO₄ | |
| Molecular Weight | 285.3 g/mol | |
| CAS Number | 27722-26-5 | |
| Purity | >90% |
Crystallographic Insights
Although no direct crystal structure exists for this compound, related Schiff bases exhibit monoclinic systems with space group P2₁/c. For example:
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Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate (PubChem CID 627052) crystallizes in P1 21/c 1 with unit cell parameters a = 12.4229 Å, b = 9.6392 Å, c = 13.2384 Å, and β = 102.457° .
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An analogous compound, (E)-1-(4-(((E)-2-hydroxy-3-methoxybenzylidene)amino)phenyl)ethanone oxime, shows a = 12.929(13) Å, b = 11.966(12) Å, and c = 9.742(9) Å .
These structures typically feature intramolecular hydrogen bonds between the hydroxyl group and the imine nitrogen, stabilizing the planar conformation .
Synthesis and Reaction Mechanisms
Condensation Reaction Protocol
The compound is synthesized via a one-pot condensation reaction:
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Reactants: 4-Aminobenzoic acid methyl ester and 2-hydroxy-3-methoxybenzaldehyde.
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Isolation: Product precipitates upon cooling and is purified via recrystallization.
Table 2: Comparative Synthesis Conditions
| Compound | Yield | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Target compound | 87% | Methanol | Room temp | |
| Ethyl analog (CID 627052) | 91% | Ethanol | 328 K | |
| (E)-1-(4-(((E)-2-hydroxy-3-methoxy...) | 87.2% | Ethanol | 328 K |
Mechanistic Considerations
The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond. Kinetic studies on similar systems suggest pseudo-first-order dependence on aldehyde concentration .
Physicochemical Properties
Spectral Characterization
While experimental spectral data for the target compound is unavailable, analogs exhibit:
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IR: Stretching vibrations at ~1610 cm⁻¹ (C=N) and ~3400 cm⁻¹ (O-H) .
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¹H NMR: Aromatic protons resonate at δ 6.8–8.1 ppm, with methoxy signals near δ 3.9 ppm .
Thermal Stability
Differential scanning calorimetry (DSC) of related Schiff bases reveals decomposition temperatures >250°C, suggesting moderate thermal stability suitable for material applications .
Research Gaps and Future Directions
Unexplored Properties
Critical knowledge gaps include:
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Experimental determination of NLO coefficients
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Cytotoxicity profiling
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Solvatochromic behavior analysis
Computational Modeling Opportunities
Density functional theory (DFT) calculations could predict:
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Frontier molecular orbital energies
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Second-order nonlinear susceptibility (χ²)
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Binding affinities to biological targets
Table 3: Proposed Research Agenda
| Priority Area | Methodology | Expected Outcome |
|---|---|---|
| NLO Characterization | Z-scan technique | Measurement of β and χ² values |
| Biological Screening | Broth microdilution assay | MIC values against pathogens |
| Molecular Modeling | DFT/B3LYP/6-311++G(d,p) | Charge transfer parameters |
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